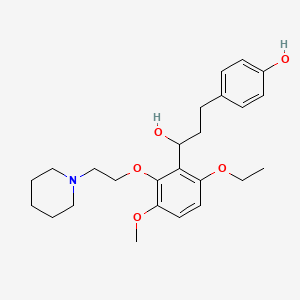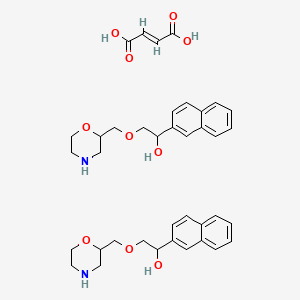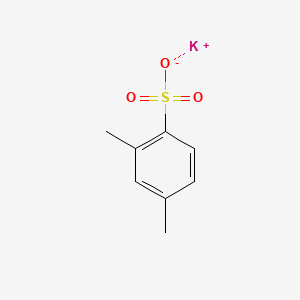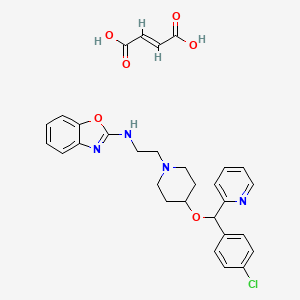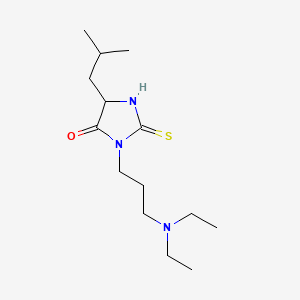
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is a complex organic compound with a unique structure that includes a diethylamino group, an isobutyl group, and a thiohydantoin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropyl isothiocyanate to form 3-(diethylamino)propyl isothiocyanate . This intermediate is then reacted with isobutyl hydantoin under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiohydantoin core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiohydantoin core can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it has a thiohydantoin core that provides additional stability and potential for complex formation.
Properties
CAS No. |
86503-23-3 |
|---|---|
Molecular Formula |
C14H27N3OS |
Molecular Weight |
285.45 g/mol |
IUPAC Name |
3-[3-(diethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H27N3OS/c1-5-16(6-2)8-7-9-17-13(18)12(10-11(3)4)15-14(17)19/h11-12H,5-10H2,1-4H3,(H,15,19) |
InChI Key |
BTNYEHUQQJTWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


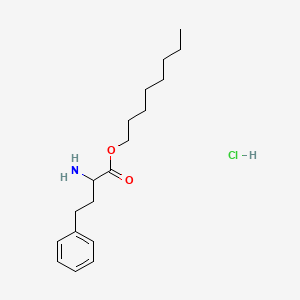

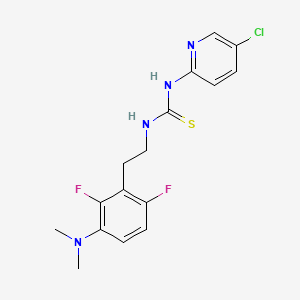
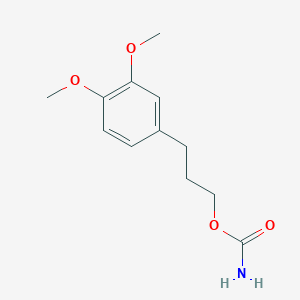
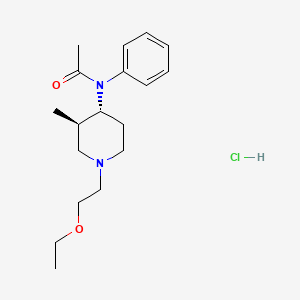
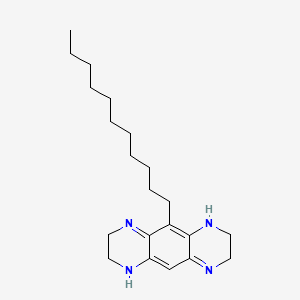

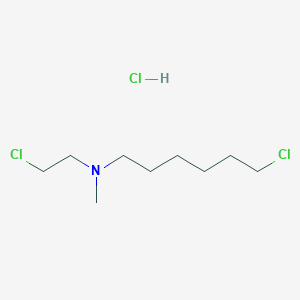
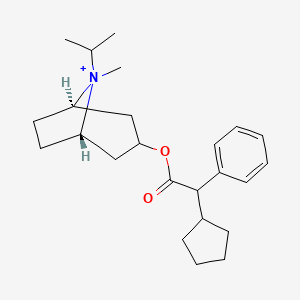
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
